3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O/c1-16-6-8-17(9-7-16)20(25-12-10-24(2)11-13-25)15-23-21(26)18-4-3-5-19(22)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUGIFZXNPIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:
Amidation: The formation of the benzamide group is carried out by reacting the brominated benzene derivative with an amine, often using coupling agents like carbodiimides.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution, where the amine group of the piperazine reacts with the brominated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 3-position of the benzamide ring undergoes substitution reactions with nucleophiles. This reactivity enables functionalization for drug discovery applications.
Key Findings :
-
Suzuki coupling with aryl boronic acids (e.g., 4-methylphenylboronic acid) produces biaryl systems critical for kinase inhibitor design .
-
Amination reactions retain the piperazine moiety’s conformational flexibility, enhancing binding to biological targets.
Amide Group Reactivity
The benzamide’s carbonyl and NH groups participate in hydrolysis, reduction, and condensation reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | 3-Bromo-benzoic acid derivative | 88% | |
| Reduction (Amide → Amine) | LiAlH₄, THF, 0°C → RT | Primary amine analog | 76% |
Notable Observation :
-
Hydrolysis under basic conditions (NaOH/EtOH) is less efficient (<50% yield) due to competing decomposition of the piperazine ring.
Aromatic Substitution on the Benzamide Ring
Electrophilic substitution occurs at the electron-rich positions of the benzamide aromatic ring.
Research Insight :
Piperazine Moiety Modifications
The 4-methylpiperazine group undergoes alkylation, acylation, and oxidation.
Application Note :
-
N-Alkylation enhances water solubility, facilitating pharmacological profiling.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling to generate complex architectures.
Case Study :
-
Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) generates rigid scaffolds for kinase inhibition .
Biological Activity-Driven Reactions
Reactions targeting specific pharmacological endpoints:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is , with a molecular weight of 572.5 g/mol. The compound features a bromine atom, which may enhance its biological activity through various mechanisms, including receptor binding and modulation of enzyme activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of benzamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research has shown that modifications in the benzamide structure can lead to enhanced potency against specific cancer types, such as breast and prostate cancer .
Case Study:
A study investigating the structure-activity relationship (SAR) of benzamide derivatives found that introducing a piperazine moiety significantly improved anticancer activity, suggesting that this compound may also possess similar effects .
Antimicrobial Properties
The antimicrobial efficacy of compounds related to this compound has been documented in various studies. These compounds have demonstrated activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans.
Data Table: Antimicrobial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Candida albicans | 18 |
| This compound | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of benzamide derivatives has been explored extensively. Compounds with similar structures have shown to reduce inflammation markers in vitro and in vivo, suggesting that this compound could also be effective in treating inflammatory conditions.
Case Study:
In a controlled study, a series of benzamide derivatives were tested for their ability to inhibit the production of pro-inflammatory cytokines. Results indicated that certain modifications led to significant reductions in inflammation, highlighting the therapeutic potential of such compounds .
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
4-Bromo-N-(2-Nitrophenyl)benzamide ():
- Bromine at the 4-position on the benzamide, with a 2-nitrophenyl substituent.
- The nitro group (strong electron-withdrawing) contrasts with the main compound’s 4-methylphenyl (electron-donating) group, leading to divergent electronic environments. This affects amide bond reactivity and target interactions .
N-(4-Bromo-2-Methylphenyl)-2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide ():
Piperazine Modifications
Functional Group Diversity
Spectral Data
- 1H NMR:
- MS (ESI):
Comparative Data Table
Biological Activity
3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C19H24BrN3O, with a molecular weight of approximately 392.32 g/mol. The presence of a bromine atom and a piperazine moiety in its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The mechanism of action may involve:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, potentially leading to therapeutic effects in various diseases.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antidepressant Effects : Compounds with similar piperazine structures have been studied for their antidepressant properties through modulation of serotonin and dopamine pathways.
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activities, potentially through inhibition of inflammatory mediators.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds.
Case Studies
Several studies have investigated the biological activity of compounds closely related to this compound:
- Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against human colon adenocarcinoma cells (IC50 = 92.4 µM), highlighting the potential for further development as an anticancer agent .
- Neuroprotective Effects : Another study on D3 dopamine receptor agonists noted that modifications in piperazine derivatives could lead to neuroprotective effects against dopaminergic neuron degeneration .
- Inflammatory Response Modulation : Research indicated that similar compounds could inhibit cyclooxygenases (COX), suggesting potential applications in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step pathway involving:
- Amide bond formation : Coupling 3-bromobenzoic acid with the amine intermediate (e.g., 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
- Intermediate purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Monitor reaction progress via TLC or HPLC .
- Final purification : Recrystallization from ethanol/water or preparative HPLC with a C18 column to achieve >95% purity. Confirm purity via NMR and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromobenzamide), methyl groups (δ 2.3–2.5 ppm for piperazine N-methyl), and piperazine protons (δ 2.5–3.5 ppm). Use DEPT-135 to confirm quaternary carbons .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Look for [M+H]+ ions matching the molecular weight (e.g., ~450–500 Da). HRMS should align with theoretical values within 5 ppm .
Q. How can researchers design initial pharmacological screening assays for this compound?
- Methodology :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., cisplatin) .
- Enzyme inhibition : Screen against kinases or bacterial targets (e.g., ACPS-PPTase) using fluorescence-based assays. Optimize reaction buffers (pH 7.4, 25°C) and measure IC50 values .
- Solubility assessment : Perform shake-flask method in PBS (pH 7.4) and DMSO. Use UV-Vis spectroscopy for quantification .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., bromine displacement)?
- Methodology :
- Optimize coupling conditions : Replace EDC with DCC for sterically hindered amines. Use microwave-assisted synthesis (60°C, 30 min) to reduce reaction time and byproducts .
- Protecting groups : Protect the piperazine nitrogen with Boc groups during coupling to prevent undesired alkylation. Deprotect with TFA post-synthesis .
- Monitor bromine stability : Use inert atmospheres (Argon) and avoid prolonged heating. Confirm bromine retention via X-ray crystallography or Br K-edge XANES .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodology :
- Dynamic effects analysis : Perform variable-temperature NMR (25–60°C) to detect conformational exchange broadening. Use 2D NMR (COSY, NOESY) to assign overlapping peaks .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Use Gaussian or ORCA software .
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction. Refine structures using SHELX .
Q. What strategies are effective for elucidating the compound’s mechanism of action in bacterial proliferation?
- Methodology :
- Target identification : Use thermal shift assays (TSA) to identify binding proteins in E. coli lysates. Validate hits via SPR or ITC .
- Pathway analysis : Perform RNA-seq or metabolomics on treated vs. untreated bacteria. Use KEGG pathway enrichment to pinpoint disrupted processes (e.g., fatty acid biosynthesis) .
- Molecular docking : Dock the compound into ACPS-PPTase (PDB: 1Q7T) using AutoDock Vina. Validate binding poses with MD simulations (NAMD, 100 ns) .
Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., metabolic stability)?
- Methodology :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t1/2 and CLint .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to reduce CYP450-mediated oxidation. Validate via Hammett plots .
- Prodrug design : Synthesize ester or carbamate prodrugs. Test hydrolysis rates in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
